

Application Notes and Protocols for C14TKL-1 Acetate in Cell Culture

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Compound of Interest

Compound Name: C14TKL-1 acetate

Cat. No.: B14866959

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Introduction

C14TKL-1 acetate is a synthetic peptide that acts as a potent and selective agonist for the Neurokinin-1 receptor (NK-1R). The NK-1R, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P.[1] The interaction between Substance P and NK-1R is implicated in various physiological and pathological processes, including pain transmission, inflammation, and cell proliferation.[1][2] Understanding the cellular effects of novel NK-1R agonists like **C14TKL-1 acetate** is crucial for exploring their therapeutic potential.

These application notes provide detailed protocols for the in vitro characterization of **C14TKL-1 acetate**, focusing on its effects on cell viability and the underlying signaling pathways. The provided methodologies are designed to be a starting point for researchers investigating the biological activities of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the effect of **C14TKL-1 acetate** on the viability of SH-SY5Y cells, a human neuroblastoma cell line known to endogenously express the NK-1 receptor.[3] This data is illustrative and should be determined experimentally.

Table 1: Cytotoxicity of **C14TKL-1 Acetate** on SH-SY5Y Cells

Concentration (μM)	Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)	100 ± 4.5
0.01	98.2 ± 5.1
0.1	95.6 ± 4.8
1	85.3 ± 6.2
10	62.1 ± 7.3
50	41.5 ± 5.9
100	25.8 ± 4.7

This table presents example data. Actual results may vary.

Experimental Protocols

Cell Culture Protocol for SH-SY5Y Cells

This protocol describes the routine culture of SH-SY5Y cells, which are suitable for studying the effects of NK-1R agonists.

Materials:

- SH-SY5Y cell line
- Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- 0.25% Trypsin-EDTA
- Phosphate Buffered Saline (PBS), sterile
- Cell culture flasks (T-75)
- 6-well plates
- Incubator (37°C, 5% CO₂)

Procedure:

- **Cell Thawing:** Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium. Transfer to a T-75 flask.
- **Cell Maintenance:** Culture cells in a T-75 flask in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.
- **Cell Passaging:** When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks at a subcultivation ratio of 1:3 to 1:6.

Cytotoxicity Assay Protocol using MTT

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of **C14TKL-1 acetate** on the viability of SH-SY5Y cells.

[\[4\]](#)[\[5\]](#)

Materials:

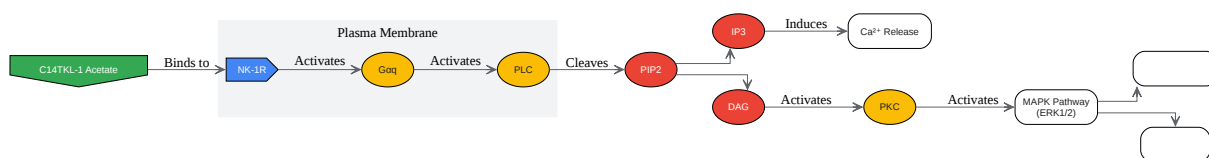
- SH-SY5Y cells
- Complete culture medium
- **C14TKL-1 acetate**
- MTT solution (5 mg/mL in PBS, sterile filtered)
- DMSO (Dimethyl sulfoxide)
- 96-well plates, sterile
- Multi-well spectrophotometer (plate reader)

Procedure:

- **Cell Seeding:** Harvest SH-SY5Y cells as described in the cell culture protocol. Count the cells and adjust the density to 1×10^5 cells/mL in complete culture medium. Seed 100 μ L of the cell suspension (10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **C14TKL-1 acetate** in serum-free medium. After 24 hours of incubation, carefully aspirate the medium from the wells and add 100 μ L of the various concentrations of **C14TKL-1 acetate**. Include a vehicle control (medium without the compound).
- **Incubation:** Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
- **MTT Addition:** After the incubation period, add 10 μ L of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.^[5]
- **Formazan Solubilization:** After the 4-hour incubation, add 100 μ L of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a multi-well spectrophotometer.
- **Data Analysis:** Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the concentration of **C14TKL-1 acetate** against the percentage of cell viability to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Visualizations

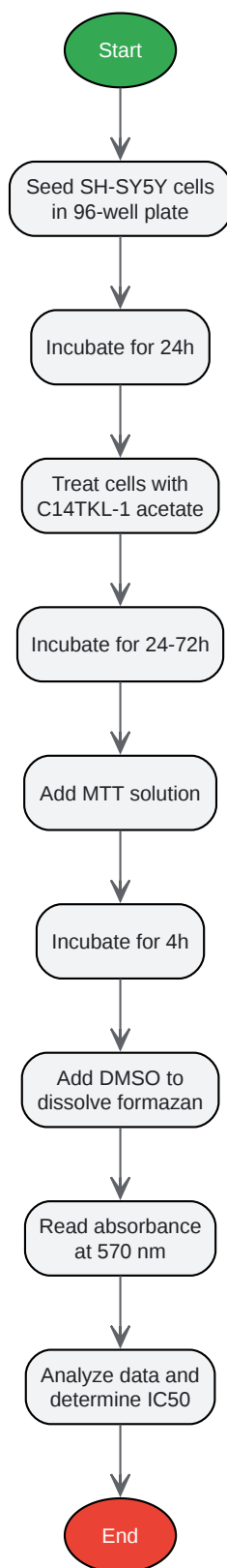
Signaling Pathway of C14TKL-1 Acetate via NK-1 Receptor



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Caption: **C14TKL-1 acetate** activates the NK-1R, leading to downstream signaling.

Experimental Workflow for Cytotoxicity Assay



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Caption: Workflow for assessing **C14TKL-1 acetate** cytotoxicity using an MTT assay.

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